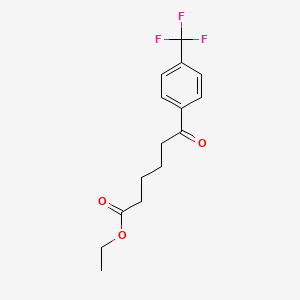

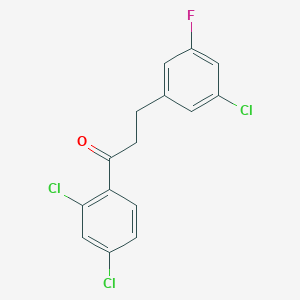

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

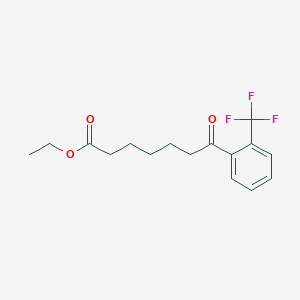

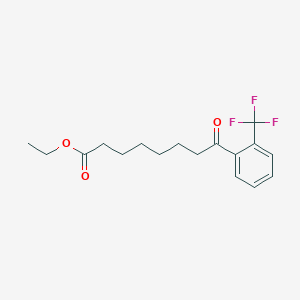

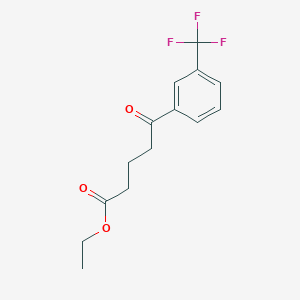

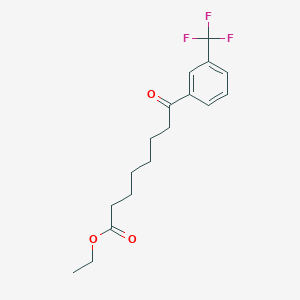

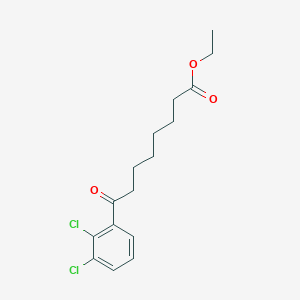

The compound “3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, and a trifluoromethyl group attached to a benzophenone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The trifluoromethyl group could potentially be introduced through various methods, such as the use of trifluoromethylating reagents .Aplicaciones Científicas De Investigación

1. X-Ray Diffraction and Quantum-Chemical Studies

A study conducted by Korlyukov et al. (2003) utilized X-ray diffraction to analyze the molecular structure of a similar compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. This research highlighted the use of X-ray diffraction and quantum-chemical calculations in understanding the molecular structure and reactivity of related compounds (Korlyukov et al., 2003).

2. Polymerization and Material Properties

Okamoto et al. (2007) investigated the polymerization mechanism of perfluoro-2-methylene-1,3-dioxolane and analyzed the properties of the polymer products. This study is relevant for understanding the applications of similar dioxolane derivatives in polymer science and material properties (Okamoto et al., 2007).

3. Biotransformation in Synthesis

Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida and toluene dioxygenase for synthesizing intermediates from phenyl-1,3-dioxolanes. This method highlights the application of 1,3-dioxolane derivatives in biotransformation and synthesis of specialty chemicals (Williams et al., 1990).

4. Synthesis of Nucleosides

Bran̊alt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, providing insights into the chemical synthesis processes involving dioxolane derivatives and their potential applications in medicinal chemistry (Bran̊alt et al., 1996).

5. Catalysis and Organic Synthesis

Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles, catalyzed by MWCNTs supported KCN, highlighting the role of dioxolane derivatives in catalysis and organic synthesis (Naeimi et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJGMPPHTZVOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645075 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone | |

CAS RN |

514802-37-0 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.